
Dexpramipexole
概要
準備方法
合成経路と反応条件: デキスパラミペキソールは、化学酵素法によって合成することができます。このプロセスは、(S)-および(R)-N-(6-ヒドロキシ-4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)アセトアミドの調製を伴い、これらは重要な中間体です。 これらの中間体は、カンジダ・アンタルクティカ・リパーゼA型によって触媒される不可逆的なトランスエステル化反応によって、高いエナンチオマー過剰率で得られます .
工業生産方法: デキスパラミペキソールの工業生産には、高い収率と純度を達成するための反応条件の最適化が含まれます。 このプロセスには通常、結晶化や精製などの工程が含まれ、最終生成物が医薬品規格を満たすことが保証されます .
化学反応の分析
Core Synthetic Pathway
The primary synthesis involves stereoselective reduction of a propionamide intermediate followed by hydrochloride salt formation ( ).
Key Reaction Steps
Step | Reaction Description | Conditions | Catalysts/Solvents | Yield |
---|---|---|---|---|
1 | Reduction of 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazol | -40–100°C, inert atmosphere (N₂/Ar) | NaBH₄/BF₃, KBH₄/ZnCl₂, or LiAlH₄ in THF/DMF | 85–91% |
2 | Hydrochloride salt formation | Room temperature, methanol/acetone | HCl gas or aqueous HCl | 90–95% |
-
Mechanism : The amide group is reduced to a primary amine using boron or aluminum-based hydrides. LiAlH₄ selectively reduces the amide without affecting the thiazole ring ( ).
-
Chiral Control : The (R)-configuration is preserved via stereospecific starting materials ( ).
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves enantiopure intermediates ( ):
-
Substrate : Racemic 2-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl acetate.
-
Enzyme : Candida antarctica lipase A (CAL-A) in acetone/n-hexane.
-
Outcome : (S)-alcohol (ee >99%) and (R)-acetate (ee 91%) after hydrolysis.
Fukuyama Alkylation
Adapted from pramipexole synthesis ( ):
-
Sulfonamide Protection : (6S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole → (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.
-
Monoalkylation : Propylation using 1-bromopropane.
-
Deprotection : Cleavage of sulfonamide with H₂SO₄.
Reduction Optimization
Parameter | Effect | Optimal Range |
---|---|---|
Temperature | Higher rates at 25°C | 0–25°C |
Solvent | THF enhances selectivity | THF > DMF |
Catalyst | NaBH₄/BF₃ minimizes byproducts | NaBH₄/BF₃ (1:1 molar) |
Salt Formation
-
HCl Gas vs. Aqueous HCl : Gas yields purer crystals; aqueous HCl simplifies handling ( ).
-
Solvent Choice : Methanol produces larger crystals (mp 270–272°C) vs. acetone (faster precipitation) ( ).
Degradation and Stability
-
Oxidative Degradation : Susceptible to peroxides in aqueous solutions, forming sulfoxide derivatives.
-
Thermal Stability : Stable up to 200°C; decomposition observed at >300°C ( ).
-
pH Sensitivity : Degrades in strongly acidic (pH <2) or alkaline (pH >10) conditions via ring-opening ( ).
Stereochemical Considerations
-
Chiral Synthesis : Asymmetric reduction or enzymatic resolution ensures >99% enantiomeric excess ( ).
-
Byproducts : (S)-pramipexole (dopamine agonist) is rigorously excluded via chromatography ( ).
Industrial-Scale Challenges
科学的研究の応用
Dexpramipexole is an experimental drug that has been investigated for various applications, including neuroprotection and treatment of eosinophil-related diseases . Originally tested in patients with amyotrophic lateral sclerosis (ALS), it has shown potential in treating ischemic brain injury and hypereosinophilic syndromes .
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in experimental models of ischemic brain injury . The compound can bind to F1Fo ATP synthase and increase mitochondrial ATP production . Studies have shown that this compound:
- Increases mitochondrial ATP production in cultured neurons and glia .
- Reduces energy failure and prevents intracellular Ca2+ overload in cells exposed to oxygen-glucose deprivation (OGD) .
- Counteracts ATP depletion, mitochondrial swelling, anoxic depolarization, loss of synaptic activity, and neuronal death in hippocampal slices subjected to OGD .
- Reduces brain infarct size and ameliorates neuroscore in mice subjected to transient or permanent middle cerebral artery occlusion (MCAo) when administered post-ischemia .
- Easily crosses the blood-brain barrier and exerts antioxidative properties by reducing reactive oxygen species (ROS) .
- Decreases iron and ROS deposition, inhibiting ferroptosis and alleviating white matter injury, thereby promoting locomotion and motor coordination recovery in mice after intracerebral hemorrhage (ICH) .
These findings suggest that this compound has realistic translational potential for treating stroke . Additionally, it is being explored for symptomatic treatment in Parkinson's disease (PD) .
Treatment of Eosinophil-Related Diseases
This compound has shown promise as a well-tolerated, orally administered therapy for reducing eosinophils in blood and tissue .
- Eosinophilic Asthma: this compound is being tested to determine if it can reduce the number of asthma attacks in people with eosinophilic asthma when added to standard inhaled medications . A Phase 2 study indicated that this compound lowered blood eosinophils and improved lung function in patients .
- Hypereosinophilic Syndromes (HESs): this compound reduces blood and tissue eosinophils and enables glucocorticoid reduction or cessation in patients with HESs . In one study, daily oral this compound (300 mg) for 6 months reduced absolute eosinophil counts (AECs) almost 10-fold .
- Chronic Rhinosinusitis with Nasal Polyps (CRSwNP): this compound can lead to the complete depletion of tissue eosinophils in CRSwNP .
Data Table: Effects of this compound in Preclinical and Clinical Studies
Safety and Tolerability
作用機序
デキスパラミペキソールの正確な作用機序は完全には解明されていません。デキスパラミペキソールは、骨髄における好酸球の成熟を阻害することによってその効果を発揮すると考えられています。 これにより、血液および組織の好酸球数が減少し、好酸球関連疾患の症状を軽減することができます . さらに、デキスパラミペキソールはミトコンドリア機能を強化することが示されており、これは治療効果に貢献する可能性があります .
類似化合物:
プラミペキソール: パーキンソン病やレストレスレッグス症候群の治療に使用されるドーパミン作動薬.
リルゾール: ALSの治療に使用される別のベンゾチアゾール誘導体.
比較:
プラミペキソール対デキスパラミペキソール: プラミペキソールは主にドーパミン受容体に作用するのに対し、デキスパラミペキソールは好酸球に対する独自の作用が特徴です.
リルゾール対デキスパラミペキソール: 両方の化合物はベンゾチアゾール構造を共有していますが、リルゾールの主な用途は神経保護であり、デキスパラミペキソールは好酸球への影響について研究されています.
類似化合物との比較
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Riluzole: Another benzothiazole derivative used in the treatment of ALS.
Comparison:
Pramipexole vs. Dexpramipexole: While pramipexole primarily acts on dopamine receptors, this compound’s unique action on eosinophils sets it apart.
Riluzole vs. This compound: Both compounds share a benzothiazole structure, but riluzole’s primary use is in neuroprotection, whereas this compound is being explored for its effects on eosinophils.
生物活性
Dexpramipexole (DPX) is a synthetic compound derived from pramipexole, primarily studied for its potential therapeutic effects in neurological disorders, particularly amyotrophic lateral sclerosis (ALS) and asthma. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and clinical findings from various studies.
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Mitochondrial Modulation : DPX has been shown to enhance mitochondrial bioenergetics by decreasing oxygen consumption while maintaining or increasing ATP production in neuronal cells. This modulation is critical for neuronal survival, particularly under stress conditions that typically induce cell death through mitochondrial dysfunction .
- Antioxidative Properties : Research indicates that DPX can cross the blood-brain barrier and exert antioxidative effects by reducing reactive oxygen species (ROS). This property is particularly relevant in conditions like intracerebral hemorrhage (ICH), where oxidative stress contributes to neuronal injury .
- Eosinophil-Lowering Effects : In clinical trials, this compound demonstrated significant eosinophil-lowering effects, which could be beneficial in treating eosinophilic-associated diseases. These effects were observed to develop after one month of treatment and reached maximum levels after three to four months .
Amyotrophic Lateral Sclerosis (ALS)
A phase 3 clinical trial (EMPOWER) assessed the efficacy of this compound in ALS patients. The study involved 943 participants and aimed to evaluate the combined assessment of function and survival (CAFS) score. Key findings include:
- Efficacy : At 12 months, the CAFS scores did not significantly differ between the this compound group and placebo group (441.76 vs. 438.84; p=0.86). Additionally, no differences were noted in ALS functional rating scale-revised (ALSFRS-R) scores or time to death .
- Safety : The drug was generally well tolerated, with a slightly higher incidence of neutropenia in the this compound group compared to placebo (8% vs. 2%) but no significant increase in other adverse events .
Asthma
In a recent study (EXHALE-1), this compound was evaluated for its effects on asthma management:
- Efficacy : The compound significantly reduced asthma exacerbation counts (AEC) at week 12, with reductions of 77% and 66% relative to placebo for the 150 mg and 75 mg doses, respectively. Improvements in lung function were observed as early as week four .
- Safety : Adverse events were balanced across treatment arms, with no serious adverse events reported during the study .
Summary of Findings
The following table summarizes key findings from studies on this compound:
Study Focus | Key Findings | Safety Profile |
---|---|---|
ALS Phase 3 Trial | No significant difference in CAFS scores or survival rates | Generally well tolerated; slight neutropenia risk |
Asthma EXHALE-1 Study | Significant reduction in AEC; early lung function improvement | Balanced adverse events; no serious incidents |
Mitochondrial Activity | Enhanced ATP production; reduced oxygen consumption | Nontoxic even at high concentrations |
Eosinophil Reduction | Marked reduction in peripheral eosinophils | Similar adverse event rates compared to placebo |
特性
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146624 | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-28-2 | |
Record name | Dexpramipexole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexpramipexole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexpramipexole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXPRAMIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dexpramipexole?
A1: While the exact mechanism of action of this compound is still under investigation, preliminary data suggest that it may affect eosinophil maturation in the bone marrow. [] In addition, this compound has been shown to bind to the F1Fo ATP synthase, potentially increasing mitochondrial ATP production and acting as a mitochondrial protectant. []
Q2: How does this compound's effect on eosinophils differ between responders and non-responders?
A2: In a study on hypereosinophilic syndromes (HES), bone marrow biopsies of responders after 12 weeks of this compound treatment showed a selective absence of mature eosinophils. This effect was not observed in non-responders. [] Additionally, responders exhibited decreased eosinophil expression of Siglec 8, an inhibitory receptor expressed only on mature eosinophils. []
Q3: Does this compound affect other cell lineages besides eosinophils?
A3: Bone marrow biopsies from responders in a HES study indicated that other cell lineages remained unchanged despite the observed decrease in mature eosinophils and basophils. []
Q4: Does this compound affect ATP levels in neurons?
A4: Research suggests that this compound may indirectly increase ATP levels in neurons. Studies using an ATP FRET biosensor in cultured DRG neurons expressing the NaV1.7 I228M mutation showed that this compound treatment increased neurite length. [] While not directly measured in this study, this observation suggests potential improvements in neuronal bioenergetics, which could be linked to increased ATP levels.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C13H21N3S • 2HCl • H2O (as dihydrochloride monohydrate). Its molecular weight is 342.3 g/mol (free base). [, , ]
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data is not extensively detailed within the provided research, techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its characterization and quantification in biological samples. []
Q7: Does this compound exhibit any catalytic properties?
A7: The provided research doesn't indicate this compound possessing inherent catalytic properties. Its activity primarily revolves around biological interactions rather than direct participation in chemical reactions as a catalyst.
Q8: Have computational methods been used in the study of this compound?
A8: While not extensively detailed in the provided abstracts, computational methods like molecular docking could have been employed to understand this compound's interactions with its targets, such as the F1Fo ATP synthase [] and the Nav1.8 sodium channel. []
Q9: How does the structure of this compound relate to its activity?
A9: this compound is the R(+) enantiomer of Pramipexole. While both enantiomers share a benzothiazole core structure, this compound exhibits significantly lower affinity for dopamine receptors compared to Pramipexole, leading to a more favorable safety profile with fewer dopaminergic side effects. [, ] This difference highlights the crucial role of stereochemistry in determining biological activity and highlights the importance of enantiomeric purity in this compound drug substance. []
Q10: What formulations of this compound have been explored?
A10: The research primarily focuses on the oral administration of this compound. [, ] Further details regarding specific formulations, excipients used, or strategies employed to improve stability, solubility, or bioavailability are not elaborated upon within the provided abstracts.
Q11: How does renal function affect this compound's pharmacokinetics?
A11: Studies show a strong association between renal function and this compound clearance. A single dose administration resulted in significantly increased area under the curve (AUC) with increasing severity of renal impairment. [] Therefore, dose adjustments are crucial in patients with renal impairment to prevent drug accumulation.
Q12: What is the evidence for this compound's efficacy in HES?
A12: An open-label proof-of-concept study showed that this compound enabled glucocorticoid reduction or cessation in a subset of patients with HES, with some achieving complete and sustained reduction in absolute eosinophil counts (AECs) and clinical remission. [, , ] These patients also showed a normalization of tissue pathology and depletion of eosinophils in affected tissues. []
Q13: What drug delivery strategies have been explored for this compound?
A13: The provided research focuses primarily on the oral administration of this compound. [, ] Specific targeted drug delivery strategies to enhance its accumulation in specific tissues or cell types have not been elaborated upon in these research excerpts.
Q14: What analytical techniques are used to characterize this compound?
A14: The research highlights the use of high-sensitivity chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of this compound in biological samples, particularly in the presence of its enantiomer Pramipexole. [] This technique ensures accurate measurement and monitoring of this compound levels for pharmacokinetic and pharmacodynamic studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。